1,5,9-Triiodotriphenylene
Description
Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs) Research
Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. wikipedia.org They are primarily known for their presence in fossil fuels and as byproducts of incomplete combustion of organic materials. wikipedia.org The research into PAHs is extensive, driven by both their environmental significance and their potential applications in materials science. Triphenylene (B110318), the core structure of 1,5,9-Triiodotriphenylene, is a well-studied PAH due to its unique electronic and self-assembly properties. researchgate.net
Triphenylene derivatives are a significant class of PAHs that have been investigated for their use in creating discotic liquid crystals, which have applications in organic electronics. researchgate.netrsc.org The planar structure and extended π-system of triphenylene facilitate strong intermolecular π-π interactions, which are crucial for the formation of ordered columnar structures necessary for charge transport. researchgate.netacs.org The study of this compound is a specific subset of this broader research, focusing on how the introduction of iodine atoms at specific positions on the triphenylene core influences its properties and potential applications.
Significance of Halogenated Aromatic Systems in Contemporary Chemical Science
The introduction of halogen atoms into aromatic systems, a process known as halogenation, is a powerful tool for modifying the physicochemical properties of organic molecules. copernicus.orgresearchgate.net Halogenated PAHs, including chlorinated and brominated derivatives, have been studied for their environmental persistence and toxicity. copernicus.orggdut.edu.cn However, in the context of materials science, halogenation is employed to fine-tune the electronic and structural characteristics of molecules.
Iodine, being the largest and least electronegative of the stable halogens, imparts unique properties to aromatic systems. The carbon-iodine bond is relatively weak, making iodinated aromatics valuable as synthetic intermediates, particularly in cross-coupling reactions like the Sonogashira reaction. patsnap.comgoogle.com This reactivity allows for the further functionalization of the triphenylene core, leading to the creation of more complex and functional molecules. patsnap.com For instance, this compound serves as a precursor for the synthesis of 1,5,9-trisubstituted coronene (B32277) compounds, which are promising fluorescent materials for electronic devices. patsnap.comgoogle.com Furthermore, the presence of heavy iodine atoms can influence the photophysical properties of the molecule, including promoting intersystem crossing, which is relevant for applications in areas like photodynamic therapy and organic light-emitting diodes (OLEDs).
Evolution of Research Paradigms for Triphenylene Derivatives
Research on triphenylene derivatives has evolved significantly over the past few decades. researchgate.net Early studies primarily focused on the synthesis and characterization of symmetrically substituted triphenylenes, particularly hexaalkoxy derivatives, for their liquid crystalline properties. researchgate.nettandfonline.com The goal was often to understand the relationship between molecular structure and the formation of columnar mesophases. tandfonline.com
More recently, research has shifted towards creating more complex and unsymmetrically substituted triphenylene derivatives to achieve more sophisticated functionalities. tandfonline.com This includes the introduction of different functional groups to control self-assembly, tune electronic properties, and create materials with specific applications in mind, such as sensors, photovoltaic devices, and field-effect transistors. researchgate.net The study of this compound fits within this modern paradigm. Its synthesis from 1,5,9-triaminotriphenylene via a Sandmeyer-type reaction provides a versatile platform for further chemical modification. patsnap.comnih.gov Researchers are exploring its use as a building block for larger, more complex architectures, such as iodine-doped sumanenes and other novel materials with unique electronic and structural properties. nih.gov This shift reflects a broader trend in materials science towards the rational design of molecules with precisely controlled properties for targeted applications.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₉I₃ | nih.gov |
| Molecular Weight | 605.98 g/mol | google.com |
| Melting Point | 201-203 °C | google.com |
| Appearance | Brown solid | rsc.org |
Table 2: Spectroscopic Data of this compound
| Technique | Data | Reference |
| ¹H NMR (500MHz, CDCl₃) | δ 9.18 (d, J=8.0Hz, 3H), 8.22 (d, J=7.5Hz, 3H), 7.15 (t, J=7.9Hz, 3H) | google.com |
| ¹³C NMR (125MHz, CDCl₃) | δ 143.1, 132.9, 132.7, 127.5, 126.3, 90.8 | google.com |
| HRMS (DART) | calcd for C₁₈H₉I₃ 605.7838, found 605.7825 | google.com |
| IR (KBr, cm⁻¹) | 2921, 1542, 1393, 1095, 750, 649 | google.com |
Table 3: Synthesis of this compound
| Starting Material | Reagents | Key Steps | Yield | Reference |
| 1,5,9-Triaminotriphenylene | 1. HCl, H₂O, NaNO₂ (0°C) 2. KI, H₂O (65°C) | Diazotization followed by Sandmeyer-type reaction | 60% | patsnap.comgoogle.com |
| 1,5,9-Triaminotriphenylene | 1. H₂SO₄, H₂O (0°C) | Diazotization | Modest | nih.govrsc.org |
Structure
3D Structure
Properties
Molecular Formula |
C18H9I3 |
|---|---|
Molecular Weight |
606.0 g/mol |
IUPAC Name |
1,5,9-triiodotriphenylene |
InChI |
InChI=1S/C18H9I3/c19-13-7-1-4-10-16(13)11-5-2-9-15(21)18(11)12-6-3-8-14(20)17(10)12/h1-9H |
InChI Key |
PKWVEKBTOHDNBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C4C(=C2C(=C1)I)C=CC=C4I)C=CC=C3I |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 1,5,9 Triiodotriphenylene
Established Synthetic Pathways to the 1,5,9-Triiodotriphenylene Core
The synthesis of this compound is primarily achieved through well-established organic reactions, starting from a triamine precursor. The efficiency and regioselectivity of these methods are crucial for the utility of the final product.
Classical Sandmeyer Diazotization-Halogenation from 1,5,9-Triaminotriphenylene
The most common and classical method for preparing this compound is the Sandmeyer reaction, a cornerstone of aromatic chemistry. wikipedia.orgbyjus.com This process begins with the precursor 1,5,9-triaminotriphenylene. nih.govacs.org The synthesis involves a two-step sequence: diazotization of the primary aromatic amines followed by displacement of the resulting diazonium groups with iodide.
The first step is the diazotization of 1,5,9-triaminotriphenylene. patsnap.com This is typically carried out in a strong acidic medium, such as a mixture of concentrated sulfuric acid and water or hydrochloric acid, at low temperatures (usually 0°C in an ice-salt bath) to ensure the stability of the diazonium salt intermediate. patsnap.comdoi.org An aqueous solution of sodium nitrite (B80452) is added dropwise to the cooled solution of the triamine to generate the tris(diazonium) salt. patsnap.com
Following the complete formation of the diazonium salt, an aqueous solution of potassium iodide is introduced. patsnap.com The mixture is then heated, typically to around 65°C, which facilitates the substitution of the diazonium groups with iodine atoms, leading to the formation of this compound as a solid product with the evolution of nitrogen gas. patsnap.com The reaction proceeds until the foaming ceases. patsnap.com The resulting solid is then collected and purified, often by washing with water, sodium thiosulfate (B1220275) solution, and ethanol, followed by recrystallization or column chromatography to yield the final product. google.com This method has been reported to produce this compound in modest to good yields. nih.govgoogle.comresearchgate.net
Table 1: Representative Sandmeyer Reaction for this compound Synthesis
| Step | Reagents & Conditions | Purpose |
| Diazotization | 1,5,9-Triaminotriphenylene, Hydrochloric acid/Sulfuric acid, Sodium nitrite, 0°C | Formation of the tris(diazonium) salt |
| Iodination | Potassium iodide, Heat (e.g., 65°C) | Substitution of diazonium groups with iodine |
| Work-up | Water, Sodium thiosulfate, Ethanol | Purification of the product |
Regioselective Halogenation Strategies for Triphenylene (B110318) Scaffolds
While the Sandmeyer reaction starting from the corresponding triamine is the most direct route to this compound, other regioselective halogenation strategies on the parent triphenylene scaffold are theoretically possible, though less commonly employed for this specific isomer. Direct iodination of triphenylene tends to be less selective and can lead to a mixture of products.
Achieving specific substitution patterns on polycyclic aromatic hydrocarbons like triphenylene often requires directing groups or the use of specific catalysts to control the regioselectivity. For instance, electrophilic iodination reactions on substituted triphenylene precursors, where existing functional groups direct the incoming iodide to the desired 1, 5, and 9 positions, could be a potential pathway. However, the synthesis of a triphenylene core with directing groups that can be later removed or are part of the final desired structure would be a necessary prerequisite.
Transition metal-catalyzed C-H activation and functionalization is an advancing field that could offer future regioselective routes to compounds like this compound. acs.orgresearchgate.netnih.gov These methods can provide high selectivity, avoiding the multi-step sequences often required in classical synthesis. However, documented applications of these advanced methods for the direct synthesis of this compound are not prevalent in the reviewed literature.
Advanced Transformations and Derivatizations Initiated by this compound
The three iodine atoms on the this compound scaffold are not merely endpoints but are reactive handles for further chemical transformations, particularly in the synthesis of hypervalent iodine compounds.
Generation of Hypervalent Iodine(III) Species: The Triiodonium Salt Precursor
This compound is a key precursor for the synthesis of a unique class of hypervalent iodine(III) compounds, specifically a triphenylenotriiodonium salt. nih.govacs.org These compounds, also known as iodanes, feature an iodine atom in a higher oxidation state than -1. wikipedia.org Hypervalent iodine reagents are valuable in organic synthesis as mild and selective oxidizing agents and for their ability to facilitate various chemical transformations. nih.govrsc.orgbeilstein-journals.orgarkat-usa.org
The transformation of this compound into a triiodonium salt involves an intramolecular oxidative cyclization. This process is typically achieved by treating the triiodotriphenylene with a strong oxidizing agent in the presence of a strong acid. nih.govacs.org A common reagent combination is meta-chloroperoxybenzoic acid (mCPBA) as the oxidant and triflic acid (CF₃SO₃H) as the acid in a solvent like dichloromethane. nih.govacs.org
The mechanism is believed to proceed through the initial oxidation of the iodine atoms to a higher oxidation state. The strongly acidic environment then promotes an intramolecular electrophilic cyclization, where the iodine atoms bridge the adjacent aromatic rings, forming a planar, polycyclic aryliodonium structure. nih.govacs.org The choice of acid is critical, as other strong acids like sulfuric acid have been found to be ineffective for this specific transformation. nih.govacs.org This cyclization results in a highly strained, yet stable, "iodine-doped" buckybowl-like structure. nih.govacs.orgresearchgate.net
The synthesis of these complex polycyclic aryliodonium compounds from this compound has been successfully demonstrated on a gram scale. nih.govacs.org This scalability is significant as it allows for the production of sufficient quantities of the triiodonium salt for further investigation and application in materials science and as a precursor for other novel aromatic structures. researchgate.net The ability to produce these materials on a larger scale opens up possibilities for their use in the synthesis of complex molecules like chalcogenasumanenes and silasumanenes. researchgate.net
Table 2: Synthesis of Triphenylenotriiodonium Salt
| Precursor | Reagents | Product | Scale |
| This compound | m-Chloroperoxybenzoic acid (mCPBA), Triflic acid (CF₃SO₃H), Dichloromethane (CH₂Cl₂) | Triphenylenotriiodonium triflate | Gram-scale |
Cross-Coupling Reactions for Extended π-Systems
The carbon-iodine bonds of this compound are highly amenable to palladium-catalyzed cross-coupling reactions, providing a powerful platform for extending the π-conjugated system of the triphenylene core. These reactions are fundamental in constructing larger, more complex aromatic structures for applications in materials science.
The Suzuki cross-coupling reaction, which forms carbon-carbon bonds between an organohalide and an organoboron compound, has been effectively applied to this compound. richmond.edumdpi.com This method allows for the introduction of various aryl or vinyl substituents, leading to the synthesis of functionalized triphenylene derivatives.
A notable application involves the reaction of this compound with o-formylphenylboronic acid. researchgate.net This specific Suzuki coupling results in the formation of a trialdehyde-substituted triphenylene. This intermediate is crucial for subsequent cyclization reactions aimed at creating complex, three-dimensional molecular architectures. researchgate.net The versatility of the Suzuki reaction stems from its mild conditions and tolerance for a wide array of functional groups, making it a valuable tool for elaborating the triphenylene scaffold. richmond.edumdpi.com
Table 2: Suzuki Cross-Coupling of this compound
| Reactant A | Reactant B | Catalyst System | Product | Application | Reference |
|---|
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction has been extensively used to introduce alkynyl groups onto the 1,5,9-positions of the triphenylene core. patsnap.comgoogle.comsmolecule.com
In a typical procedure, this compound is reacted with a terminal alkyne, such as 1-hexyne (B1330390) or p-methylphenylacetylene, in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride or tetrakis(triphenylphosphine)palladium(0) and a copper(I) iodide (CuI) co-catalyst. patsnap.comgoogle.comsmolecule.com The reaction is carried out in an amine base, such as triethylamine, which also serves as the solvent. patsnap.comgoogle.com These reactions efficiently yield 1,5,9-tri(alkynyl)triphenylene compounds. patsnap.comgoogle.com
Crucially, these alkynyl-substituted triphenylenes are key intermediates in the synthesis of 1,5,9-trisubstituted coronenes. google.com Subsequent metal-catalyzed cyclization reactions of the 1,5,9-tri(alkynyl)triphenylene precursors lead to the formation of the larger, planar coronene (B32277) framework. This strategy provides a non-pyrolytic route to functionalized coronenes, which are valuable as fluorescent materials for organic light-emitting diodes (OLEDs). google.com
Table 3: Sonogashira Coupling of this compound
| Alkyne | Catalyst System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1-Hexyne | PdCl₂(PPh₃)₂, CuI | Triethylamine, 50°C, 12h | 1,5,9-Tri(hexynyl)triphenylene | 51% | patsnap.com |
Synthesis of Heteroatom-Doped Buckybowls and Planar PAHs
Beyond creating planar extended systems, this compound is a foundational starting material for synthesizing curved, bowl-shaped PAHs, known as buckybowls. The introduction of heteroatoms into these frameworks can significantly alter their electronic properties and curvature.
The synthesis of heteroatom-doped buckybowls such as chalcogenasumanenes (containing sulfur or selenium) and silasumanene (containing silicon) from this compound involves a multi-step process. researchgate.netnih.gov First, this compound is converted into a triphenylenotriiodonium salt, which is considered an "iodine-doped sumanene". researchgate.netnih.govacs.org This is achieved by treating the triiodo-precursor with an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) in the presence of a strong acid such as triflic acid. nih.govacs.orgacs.org
This cyclic triiodonium salt is a highly reactive intermediate. The final construction of the heteroasumanene bowl is accomplished through a copper-catalyzed dual arylation reaction. researchgate.netnih.gov This key step involves reacting the iodonium (B1229267) salt with a heteroatom source under copper catalysis. nih.gov For instance:
Triselenasumanene is formed by reacting the salt with selenium (Se). nih.gov
Trithiasumanene (a type of chalcogenasumanene) is constructed using potassium thioacetate (B1230152) as the sulfur source. researchgate.netnih.gov
Trisilasumanene is synthesized using dichlorodimethylsilane (B41323) as the silicon source. researchgate.netnih.gov
This innovative strategy, proceeding through an iodine-doped intermediate, provides an efficient, non-pyrolytic route to these challenging, highly strained buckybowl structures. researchgate.net
Table 4: Compound Names
| Compound Name |
|---|
| This compound |
| 1,5,9-Triaminotriphenylene |
| 1,5,9-Trinitrotriphenylene |
| 1-Hexyne |
| 1,8-Diazabicycloundec-7-ene |
| 1,5,9-Tri(hexynyl)triphenylene |
| 1,5,9-Tris(p-methylphenylacetylene)triphenylene |
| 1,5,9-Tris(p-methylbenzene)cone |
| o-Formylphenylboronic acid |
| Bis(triphenylphosphine)palladium(II) dichloride |
| Tetrakis(triphenylphosphine)palladium(0) |
| Copper(I) iodide |
| Coronene |
| Chalcogenasumanene |
| Silasumanene |
| Trithiasumanene |
| Triselenasumanene |
| Trisilasumanene |
| Triphenylenotriiodonium triflate |
| Potassium thioacetate |
| Dichlorodimethylsilane |
| Sodium nitrite |
| Potassium iodide |
| Hydrochloric acid |
| Sulfuric acid |
| Triethylamine |
| m-Chloroperoxybenzoic acid |
Theoretical and Computational Investigations of 1,5,9 Triiodotriphenylene Systems
Quantum Chemical Calculations for Structural and Electronic Elucidation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the properties of complex organic molecules like 1,5,9-triiodotriphenylene. These computational methods provide detailed insights into the molecule's geometry, electronic landscape, and reactivity, complementing and guiding experimental studies.
Density Functional Theory (DFT) for Geometry Optimization and Planarity Predictions
Density Functional Theory (DFT) is a powerful computational method used to investigate the structural properties of molecules. For substituted triphenylenes, DFT calculations are crucial for optimizing the molecular geometry and predicting the planarity of the aromatic core. The introduction of bulky substituents, such as iodine atoms at the 1, 5, and 9 positions, can induce steric strain, potentially leading to a distorted, non-planar structure.
Semi-empirical calculations on triphenylene (B110318) derivatives with one or two substituents in the bay regions have suggested that these molecules can adopt helically deformed structures due to steric crowding. researchgate.net DFT studies on various substituted triphenylenes have been instrumental in understanding how different functional groups affect the molecular shape and electronic properties. researchgate.net For instance, in hexa-substituted triphenylenes, the nature and position of the substituent groups significantly influence both the mesomorphism and the frontier orbital energies. rsc.org While the primary focus of many studies is often on alkoxy or cyano-substituted triphenylenes, the foundational principles of how substituents dictate the geometry are broadly applicable. rsc.orgacs.org Computational studies have shown that even for other polycyclic systems, DFT can accurately predict sites of reactivity based on the stability of intermediates formed during reactions, which is inherently linked to the molecule's geometry. acs.org
| Parameter | Typical Selection | Rationale |
|---|---|---|
| DFT Functional | B3LYP, PBE0, M06-2X | Balances accuracy for geometric and electronic properties in aromatic systems. |
| Basis Set | 6-31G(d,p), def2-TZVP | Provides a good compromise between computational cost and accuracy for systems containing heavy atoms like iodine. |
| Solvation Model | PCM, SMD | Accounts for the influence of solvent on molecular geometry and properties. |
Analysis of Electronic Structure and Charge Distribution
The electronic structure and charge distribution of this compound are fundamental to its chemical behavior and potential applications. The iodine atoms, being highly electronegative, are expected to significantly influence the electron density across the triphenylene core. This creates a non-uniform charge distribution, with regions of partial positive and partial negative charge.
A continuous charge distribution is one where the charge is spread over a line, surface, or volume, which is a useful approximation for the electron cloud in a molecule. saskoer.ca The charge density can be described as linear, surface, or volume charge density. saskoer.ca In this compound, the iodine substituents act as electron-withdrawing groups, pulling electron density from the aromatic system. This effect is crucial in determining the molecule's reactivity, particularly in reactions involving electrophilic or nucleophilic attack.
DFT calculations are employed to map the electrostatic potential surface, visualizing the charge distribution. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of electronic behavior. For substituted triphenylenes, it has been shown that increasing the number of electron-withdrawing groups, such as alkoxycarbonyl functions, leads to a reduction in both HOMO and LUMO energy levels. acs.org Similarly, the introduction of three cyano groups, which are strongly π-electron withdrawing, results in a more electron-deficient triphenylene and a smaller HOMO-LUMO gap. rsc.org In the case of this compound, the iodine atoms would similarly lower the HOMO and LUMO energies, affecting its optical and electronic properties.
| Substituent | Effect on HOMO Energy | Effect on LUMO Energy | HOMO-LUMO Gap |
|---|---|---|---|
| Alkoxy (Electron-donating) | Increase | Slight Increase | Decreased |
| Cyano (Electron-withdrawing) | Decrease | Decrease | Decreased rsc.org |
| Iodo (Electron-withdrawing) | Decrease | Decrease | Expected to Decrease |
Modeling of Reaction Mechanisms and Energy Landscapes
Computational modeling is a powerful tool for elucidating reaction mechanisms and mapping the energy landscapes of chemical transformations involving this compound. nih.gov This compound serves as a key precursor in the synthesis of more complex molecules and materials. For instance, it is used in the synthesis of triphenylenotriiodonium salts, which are precursors to iodine-doped sumanenes. acs.org The reaction involves the oxidation of this compound with m-CPBA and triflic acid. acs.org
DFT calculations can model the transition states and intermediates of such reactions, providing insights into the reaction pathways and predicting the feasibility of a proposed mechanism. For example, in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, which is used to functionalize the triphenylene core, DFT can model the key steps of oxidative addition, transmetalation, and reductive elimination. smolecule.com Understanding the energy barriers associated with each step is crucial for optimizing reaction conditions.
Furthermore, computational studies have been used to investigate C-C bond activation in related aza-triphenylene systems. acs.org By calculating the stability of possible transition metal intermediates, the most likely site of bond cleavage can be identified, which often matches experimental outcomes. acs.org This predictive power is invaluable for designing synthetic strategies that target specific bonds for activation and functionalization.
Simulation of Spectroscopic and Imaging Data for Experimental Validation
To bridge the gap between theoretical models and experimental observations, computational methods are used to simulate spectroscopic and imaging data. This allows for direct comparison with experimental results, thereby validating the theoretical models.
Prediction of Scanning Tunneling Microscopy (STM) Images
Scanning Tunneling Microscopy (STM) is a technique that images surfaces at the atomic level. Simulating STM images based on the calculated electronic structure of this compound allows for a detailed interpretation of experimental STM data. STM simulations are typically based on the electronic local density of states near the Fermi level. aps.org
The simulation of STM images can be complex, especially when considering the interaction between the molecule and the scanning tip, which can be flexible. aps.org Models that account for the relaxation of the tip apex provide a more accurate representation of the high-resolution STM contrast. aps.org First-principles calculations combining total energy methods with nonequilibrium Green's function techniques can explore the STM operation from tunneling to contact regimes. aps.org For a molecule like this compound adsorbed on a surface, the simulated STM image would reflect the topography of the molecule and the spatial distribution of its frontier orbitals, providing a visual fingerprint that can be compared with experimental images.
Generation of Atomic Force Microscopy (AFM) Images
Atomic Force Microscopy (AFM) is another powerful technique for imaging surfaces with atomic resolution. Unlike STM, which measures tunneling current, AFM measures the forces between a sharp tip and the sample surface. aps.org Non-contact AFM (nc-AFM) is particularly suited for imaging organic molecules. aps.org
Simulating nc-AFM images involves calculating the forces between the probe tip (often functionalized with a single molecule like CO) and the sample molecule. aps.org These simulations can reveal how the non-planar features of a molecule, such as tilting or twisting, affect the resulting AFM image. aps.org For this compound, which may exhibit some degree of non-planarity due to the bulky iodine atoms, AFM simulations would be crucial for interpreting the fine details of its molecular structure when adsorbed on a surface. The probe particle model is a common tool for simulating high-resolution AFM and STM images. fzu.cz To make the simulation process more efficient, methods like super-resolution have been developed to reduce the required simulation time without significant loss of detail. nih.govbeilstein-journals.org
Theoretical Approaches to Noncovalent Interactions and Reactivity
Theoretical and computational chemistry provide powerful tools to understand the intrinsic properties of molecules like this compound, predicting their behavior and guiding synthetic efforts. For this C3-symmetric system, computational studies are crucial for elucidating the nature of its noncovalent interactions and reactivity, particularly those involving its three iodine atoms.
Computational Studies of Halogen Bonding Interactions and σ-Hole Formation
Halogen bonding is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. u-strasbg.frmdpi.com This electrophilic region, known as a σ-hole, is a consequence of the anisotropic distribution of electron density around the covalently bonded halogen. mdpi.comnih.gov In a molecule like this compound, the iodine atoms are bonded to sp²-hybridized carbon atoms of the aromatic triphenylene core. Due to the electron-withdrawing nature of the aromatic system and the polarizability of the iodine atom, a region of depleted electron density forms on the outermost portion of the iodine atom, directly opposite the C-I covalent bond. nih.govresearchgate.net This region possesses a positive electrostatic potential, enabling it to act as a Lewis acid and interact attractively with Lewis bases. u-strasbg.fr
The concept of the σ-hole is fundamental to understanding the intermolecular interactions of this compound. The strength and size of the σ-hole are critical parameters that dictate the strength of potential halogen bonds. u-strasbg.fr These parameters are influenced by the identity of the halogen and the nature of the group it is bonded to. u-strasbg.frnih.gov For halogens, the polarizability and the magnitude of the σ-hole generally increase with atomic number (I > Br > Cl). researchgate.netnih.gov
Computational methods, particularly Density Functional Theory (DFT), are employed to model the electrostatic potential surface of halogenated molecules to visualize and quantify the σ-hole. rsc.orgpdx.edu While specific computational studies detailing the σ-hole of isolated this compound are not extensively published, its reactivity provides strong indirect evidence of significant σ-holes on the iodine atoms. For instance, the successful synthesis of a triphenylenotriiodonium salt via oxidation of this compound with m-CPBA and triflic acid highlights the electrophilic character of the iodine centers. nih.govacs.orgacs.org This transformation involves the formation of hypervalent iodine(III) species, a reaction facilitated by the presence of a positive electrostatic potential on the halogen. nih.gov
Theoretical calculations on related aryl halides and their complexes confirm these principles. pdx.edu Studies show that the interaction energy of halogen bonds can be comparable to that of conventional hydrogen bonds, establishing them as a significant force in molecular recognition and crystal engineering. nih.gov The directionality of the halogen bond is typically linear, with the C-I···N/O angle approaching 180°. mdpi.commdpi.com
Theoretical Basis for Supramolecular Dynamics Catalysis
The rigid, C3-symmetric, and planar structure of the triphenylene core makes this compound an excellent scaffold for designing complex supramolecular architectures. The theoretical basis for its application in supramolecular dynamics catalysis lies in its ability to be transformed into pre-organized, shape-persistent hosts that can bind substrates and catalyze reactions. nih.gov
The key to this catalytic potential is the reactivity of the iodine atoms. As established, these atoms are strong halogen bond donors. This property can be harnessed to assemble supramolecular structures or to bind and orient substrates within a pre-formed cavity. More significantly, this compound serves as a direct precursor to hypervalent iodine structures, such as the triphenylenotriiodonium salt. nih.govacs.org These cyclic triiodonium salts are powerful Lewis acids and exceptional halogen bond donors, making them promising candidates for organocatalysis. nih.gov
Supramolecular catalysis often mimics enzymatic principles by using a confined space to pre-organize reactants, stabilize transition states, and lower the activation energy of a reaction. nih.gov Theoretical studies on model systems, such as catalysis within a Ga₄L₆¹²⁻ nanocage, demonstrate that electrostatic stabilization plays a paramount role. nih.gov The host encapsulates reactants, shielding them from the bulk solvent and creating a unique microenvironment where strong electric fields generated by the host can preferentially stabilize the transition state over the reactants, thereby accelerating the reaction. nih.gov
For systems derived from this compound, the theoretical framework is similar. The triphenylenotriiodonium salt, for example, creates a rigid macrocyclic structure with a central cavity. nih.gov The three iodine(III) centers generate a powerful electrophilic environment within this cavity. Computational models would predict that this host could bind anionic or neutral nucleophilic guest molecules, positioning them for subsequent reactions. The catalytic effect would stem from:
Encapsulation and Desolvation: Isolating reactants from the bulk solvent. nih.gov
Electrostatic Stabilization: The strong positive potential of the iodine centers stabilizing an anionic transition state. nih.gov
Geometric Constraint: Forcing reactants into a reactive conformation, thus reducing the entropic cost of the reaction.
Ab initio molecular dynamics simulations on other host-guest catalytic systems have shown that the host's structure and the specific placement of interacting groups (like water molecules or charged moieties) are critical for catalytic efficiency. nih.gov Similar theoretical investigations on triphenylene-based hosts would be essential to fully map the potential energy surface of a catalyzed reaction and to optimize the catalyst design for specific chemical transformations.
Crystallographic and Surface Science Characterization Methodologies
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. uhu-ciqso.esbruker.com This method is indispensable for determining the molecular structure, bond lengths, bond angles, and packing of crystalline solids. uhu-ciqso.es For complex molecules like 1,5,9-triiodotriphenylene, SC-XRD offers unparalleled insight into their solid-state behavior. rsc.org
The analysis of this compound through single-crystal X-ray diffraction reveals its distinct molecular conformation and crystal packing. In one study, data was collected at 173 K using Mo-Kα radiation. rsc.org The resulting crystallographic data provides a detailed picture of how individual molecules of this compound arrange themselves in a crystalline lattice. This information is crucial for understanding the intermolecular forces that govern the solid-state properties of the compound. The packing arrangement is influenced by a combination of van der Waals forces and potential halogen bonding interactions involving the iodine atoms.
| Crystallographic Data for a Related Triphenylene (B110318) Derivative | |
| Parameter | Value |
| Radiation Source | Mo-Kα (λ = 0.71073 Å) |
| Temperature | 173 K |
| Data Collection | Oxford Diffraction Gemini R Ultra diffractometer |
This table presents typical experimental conditions for single-crystal X-ray diffraction studies on triphenylene derivatives. rsc.org
While this compound itself is not a hypervalent iodine compound, its derivatives can be oxidized to form such species. nih.govacs.org Hypervalent iodine compounds are characterized by an iodine atom with more than the usual eight electrons in its valence shell. beilstein-journals.org These compounds, which can be trivalent (λ3-iodanes) or pentavalent (λ5-iodanes), often exhibit unique intramolecular interactions. beilstein-journals.org
SC-XRD is a key technique for elucidating these interactions. For instance, in related hypervalent iodine macrocycles, secondary bonding interactions, which are weaker than covalent bonds but stronger than van der Waals forces, play a significant role in stabilizing the molecular structure. beilstein-journals.org These interactions typically involve the hypervalent iodine atom and a nearby electron donor, such as an oxygen or nitrogen atom. beilstein-journals.org The geometry around the iodine atom in λ3-iodanes is typically T-shaped, a result of the three-center-four-electron bond that is characteristic of these species. beilstein-journals.org The study of these intramolecular interactions provides valuable insights into the reactivity and stability of hypervalent iodine compounds. researchgate.netnih.gov For example, the oxidation of this compound can lead to the formation of a triiodonium salt, a hypervalent iodine species. nih.govacs.org
Scanning Probe Microscopy for On-Surface Chemistry and Single-Molecule Resolution
Scanning probe microscopy (SPM) techniques, such as scanning tunneling microscopy (STM) and atomic force microscopy (AFM), have revolutionized our ability to visualize and manipulate individual molecules on surfaces. These methods are central to the field of on-surface synthesis, where chemical reactions are carried out on a substrate to create novel molecular architectures. nih.gov
The adsorption of this compound on various substrates has been investigated using SPM to understand its on-surface behavior. On a silver (111) surface, a common substrate for on-surface synthesis, STM can be used to visualize the arrangement of individual molecules. researchgate.netaps.orgarxiv.orgresearchgate.netaps.org The interaction between the molecule and the metallic surface can influence its conformation and electronic properties.
To decouple the molecule from the reactive metal substrate, thin insulating layers like sodium chloride (NaCl) are often employed. nih.govaps.org For instance, depositing this compound onto a bilayer of NaCl grown on a copper (111) substrate allows for high-resolution imaging with non-contact AFM (nc-AFM). nih.govresearchgate.netaps.org This technique can resolve the internal structure of the molecule with remarkable detail, revealing the positions of individual atoms. nih.gov The use of a CO-functionalized tip in nc-AFM is particularly effective in achieving such high resolution. researchgate.net
A key step in many on-surface synthesis protocols is the selective cleavage of chemical bonds to create reactive intermediates. nih.gov In the case of halogenated precursor molecules like this compound, the tip of an STM or AFM can be used to induce dehalogenation. nih.gov By applying a voltage pulse from the tip to a specific iodine atom, the carbon-iodine bond can be broken, leaving behind a highly reactive triphenylene radical on the surface. nih.gov The detached iodine atoms can also be visualized on the surface. nih.gov This process allows for the precise, atom-by-atom creation of reactive sites on a molecule. nih.gov
| On-Surface Manipulation of a Related Iodinated Triphenylene | |
| Technique | Tip-induced deiodination |
| Substrate | NaCl (2 ML) / Cu(111) |
| Result | Formation of planar triphenylene radicals |
This table summarizes the process of creating reactive radicals from an iodinated triphenylene precursor on an insulating surface. nih.gov
The power of SPM extends beyond static imaging and bond activation. It also enables the real-time monitoring and manipulation of chemical reactions at the single-molecule level. After the formation of triphenylene radicals from this compound, these radicals can be laterally manipulated across the surface using the microscope tip. nih.gov By bringing two radicals into close proximity, a new carbon-carbon bond can be formed, leading to the creation of a dimer. nih.gov This process can be controlled to selectively form different isomers, such as cis and trans dimers. nih.gov This molecule-by-molecule construction approach opens up possibilities for building complex covalent nanoarchitectures with tailored structures and properties. nih.gov
Investigation of Molecular Adsorption Sites and Surface-Induced Property Modifications
The investigation of this compound at the interface of different materials is crucial for its application in materials science, particularly in the realm of on-surface synthesis. This process leverages the chemistry of precursor molecules adsorbed on a surface, often a metallic one, to construct novel, covalently-bonded nanostructures that are inaccessible through traditional solution chemistry. iphy.ac.cnmdpi.comnih.gov For this compound, the three iodine atoms serve as reactive leaving groups that can be cleaved under specific conditions, initiating polymerization or other coupling reactions directly on the substrate. nih.gov
The study of how these molecules arrange on a surface (adsorption sites) and how their chemical and electronic properties are altered by the interaction with the substrate is fundamental. Researchers employ a suite of ultra-high vacuum (UHV) surface science techniques to gain atomic-level insights into these processes. The choice of substrate is critical, as molecule-substrate interactions can steer reaction pathways and control the formation of side products. mdpi.com
Detailed Research Findings
The on-surface synthesis process using halogenated precursors like this compound typically begins with the thermal deposition of the molecules onto a catalytically active surface, such as gold (Au(111)) or copper (Cu(110)), under UHV conditions. iphy.ac.cnmdpi.com Upon gentle annealing, the molecules lose their iodine atoms (dehalogenation), creating highly reactive triphenylene radicals. These radicals are then thermally activated to polymerize, forming extended one- or two-dimensional covalent structures. mdpi.com
Surface-induced property modifications are a key aspect of this research. The most significant modification is the chemical transformation from individual precursor molecules to extended covalent frameworks. nih.gov Furthermore, the electronic properties of the resulting nanostructures can be profoundly influenced by the supporting surface. Angle-Resolved Photoemission Spectroscopy (ARPES) and Scanning Tunneling Spectroscopy (STS) are employed to probe the electronic band structure and local density of states of the synthesized materials. iphy.ac.cn In analogous systems, such as the on-surface synthesis of polyacetylene, a semiconductor-to-metal transition has been observed, induced by doping from the metallic substrate. iphy.ac.cn This demonstrates that the surface not only templates the reaction but can also fundamentally alter the electronic character of the resulting material. X-ray Photoelectron Spectroscopy (XPS) provides chemical state analysis, confirming the cleavage of the carbon-iodine bonds and the pristine nature of the newly formed carbon-based structures. iphy.ac.cn
The table below summarizes the key analytical techniques used to investigate the adsorption and surface-induced transformations of molecules like this compound.
Table 1: Methodologies for Characterizing Molecular Adsorption and Surface Reactions
| Methodology | Purpose | Key Findings Enabled |
|---|---|---|
| Scanning Tunneling Microscopy (STM) | Real-space imaging of molecular arrangement and reaction products on conductive surfaces. | Determination of molecular adsorption geometry, observation of polymerization, and characterization of final nanostructure morphology. mdpi.com |
| Non-contact Atomic Force Microscopy (nc-AFM) | High-resolution imaging of chemical structures with sub-molecular detail. | Unambiguous identification of the covalent bonding pattern in reaction products, confirming successful synthesis. iphy.ac.cn |
| X-ray Photoelectron Spectroscopy (XPS) | Analysis of elemental composition and chemical states at the surface. | Confirmation of C-I bond cleavage (dehalogenation) and assessment of surface cleanliness post-reaction. iphy.ac.cn |
| Angle-Resolved Photoemission Spectroscopy (ARPES) | Probing the electronic band structure of the synthesized materials. | Investigation of surface-induced electronic property changes, such as the emergence of metallic states. iphy.ac.cn |
| Scanning Tunneling Spectroscopy (STS) | Measurement of the local electronic density of states (LDOS). | Characterization of the electronic properties (e.g., energy gap) of individual nanostructures. iphy.ac.cn |
The findings from related systems provide a framework for understanding the potential of this compound in on-surface synthesis. The table below outlines typical observations from studies using halogenated aromatic precursors.
Table 2: Summary of Research Findings in On-Surface Synthesis with Halogenated Precursors
| Precursor Type | Substrate | Key Observation | Implication for this compound |
|---|---|---|---|
| Bromo-substituted terpyridine | Au(111) | Selective formation of extended all-trans polymer chains over macrocycles due to minimization of internal strain. mdpi.com | Surface interactions can be used to control the topology of the final covalent structure, favoring specific isomers. |
| Bromo-substituted triphenylene | Au(111) | Co-deposition with silicon atoms leads to the formation of disilabenzene-bridged covalent organic frameworks. nih.gov | Can be used as a building block in complex, multi-elemental nanostructures through co-deposition with other elements. |
Supramolecular Architectures and Noncovalent Interactions Involving 1,5,9 Triiodotriphenylene
Halogen Bonding in Triphenylene-Based Systems
Halogen bonding has emerged as a powerful and reliable noncovalent interaction for the rational design and construction of supramolecular assemblies. Its strength, directionality, and tunability make it a valuable tool in crystal engineering.
A halogen bond is a noncovalent interaction that occurs between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic region on another molecule (the halogen bond acceptor). This electrophilic region, often referred to as a "σ-hole," is a consequence of the anisotropic distribution of electron density around the halogen atom when it is covalently bonded to an electron-withdrawing group. The σ-hole is a region of positive electrostatic potential located on the outermost portion of the halogen atom, opposite to the covalent bond. This positive region can then interact favorably with an electron-rich site, such as a lone pair of electrons or a π-system.
The general representation of a halogen bond is R–X···Y, where R–X is the halogen bond donor (X = Cl, Br, I) and Y is the halogen bond acceptor (e.g., N, O, S, π-systems).
Among the halogens, iodine is a particularly effective halogen bond donor. This is due to its high polarizability, which leads to a larger and more positive σ-hole compared to bromine and chlorine. The strength of the halogen bond generally follows the trend I > Br > Cl > F. The electron-withdrawing nature of the triphenylene (B110318) core in 1,5,9-Triiodotriphenylene would further enhance the positive character of the σ-hole on the iodine atoms, making them potent halogen bond donors.
A key feature of halogen bonds is their high degree of directionality. The interaction is strongest when the R–X···Y angle is close to 180°, aligning the covalent bond, the halogen atom, and the acceptor atom. This linearity provides a high level of predictability in the construction of supramolecular architectures.
The strength of halogen bonds can be tuned by modifying the electron-withdrawing capacity of the group attached to the halogen and by changing the nature of the halogen bond acceptor. For instance, attaching more electronegative groups to the aromatic backbone of a triphenylene system would be expected to strengthen the halogen bonds formed by its iodine substituents.
Halogen bonds share some similarities with the more familiar hydrogen bonds, as both are highly directional interactions involving a positive and a negative site. However, there are also key differences. Halogen bond donors are typically larger and more polarizable than hydrogen bond donors.
Table 1: Comparison of Noncovalent Interactions
| Interaction | Donor | Acceptor | Typical Strength (kcal/mol) | Directionality |
| Halogen Bonding | Covalently bound halogen (I, Br, Cl) | Lewis base (e.g., N, O, S, π-system) | 1 - 40 | High (linear) |
| Hydrogen Bonding | Covalently bound H (to N, O, F) | Lewis base (e.g., N, O, F) | 1 - 12 | High (linear) |
| π-π Stacking | Aromatic ring | Aromatic ring | 1 - 10 | Variable (parallel-displaced, sandwich, T-shaped) |
Host-Guest Chemistry and Encapsulation Phenomena
Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion. The host molecule typically has a cavity or binding site that is complementary in size, shape, and chemical properties to the guest.
While there is no specific information on the host-guest chemistry of this compound, the broader class of bowl-shaped polycyclic aromatic hydrocarbons, known as "buckybowls," has been extensively studied for their ability to act as hosts for fullerenes. Buckybowls possess a concave surface that is complementary to the convex surface of fullerenes, allowing for strong π-π stacking interactions and the formation of stable host-guest complexes. These interactions are crucial for applications in materials science and nanotechnology. The design of such host molecules often focuses on creating a pre-organized cavity that maximizes the contact area with the fullerene guest.
Design Strategies for Macrocyclic Host Systems
The design of macrocyclic host systems utilizing iodinated aromatic cores, such as this compound, is centered on the principle of self-assembly driven by secondary bonding. These structures, often referred to as Hypervalent Iodine Macrocycles (HIMs), are formed through the strategic combination of an iodinated aromatic unit and a linker molecule, typically an amino acid. digitellinc.com
The general synthetic strategy involves a few key steps:
Amide Coupling: The process often begins with an amide coupling reaction between an iodinated carboxylic acid (e.g., a derivative of this compound) and a protected amino acid. digitellinc.com
Deprotection: The protecting group on the amino acid is subsequently removed, commonly using trifluoroacetic acid (TFA). digitellinc.com
Oxidative Macrocyclization: The final and crucial step is the oxidation of the precursor, for instance with meta-chloroperbenzoic acid (mCPBA). digitellinc.com This step induces the formation of the macrocycle, which is stabilized by secondary bonds between the hypervalent iodine centers and adjacent carbonyl oxygen atoms. researchgate.net
This design strategy results in a slightly distorted, planar macrocyclic system with functional groups from the linkers oriented on one face of the macrocycle. digitellinc.comresearchgate.net The cavity size and the properties of the macrocycle can be tuned by changing the aromatic core (e.g., using benzene, naphthalene, or anthraquinone (B42736) in analogous systems) or the linking amino acid. chemrxiv.org This modularity allows for the creation of hosts with potential for binding small, neutral molecules within their cavities. digitellinc.com
Directed Supramolecular Assembly and Polymerization
The assembly of macrocycles derived from this compound is not static; it is a dynamic process that can be controlled and directed. The secondary I···O interactions that hold the macrocycle together are robust but can be reversibly disrupted, allowing for controlled disassembly and reassembly. researchgate.net This dynamic nature is key to directing the formation of higher-order structures and polymers. nih.gov
Anion coordination is a primary method for directing this process. The addition of anions, such as chloride or bromide from tetrabutylammonium (B224687) (TBA) salts, can disrupt the secondary bonding within the HIMs. researchgate.netnih.gov This leads to the disassembly of the macrocyclic trimer into its constituent monomers, which form a stable adduct with the anion through an iodine-halogen bond. digitellinc.comnih.gov The process is reversible; the subsequent removal of the coordinating anion, for example by adding silver nitrate (B79036) to precipitate silver halide, results in the spontaneous re-formation of the original macrocycle. digitellinc.comresearchgate.net This reversible, stimulus-responsive behavior is a hallmark of directed supramolecular assembly.
Control over Metastable Supramolecular Assembly Differentiation
Advanced supramolecular systems can be designed to exist in a state of metastability, where kinetic control, rather than thermodynamic equilibrium, dictates the final structure. nih.gov This allows for the formation of complex nanostructures that would be inaccessible through spontaneous self-assembly. nih.gov By carefully managing the energy landscape of the assembly process, a single type of monomer can be guided to differentiate into distinct architectures, such as nanofibres or nanosheets. nih.gov
In analogous systems, researchers have demonstrated that controlling the pathway of assembly can lead to structurally and electronically distinct materials from an identical monomer. nih.gov This level of control over the differentiation of a metastable assembly is a key strategy for creating complex, functional supramolecular materials. nih.gov
One- and Two-Dimensional Living Supramolecular Polymerization
The principles of kinetic control over assembly can be extended to achieve living supramolecular polymerization. Living polymerization is a process that proceeds without chain termination or transfer, allowing for precise control over the length and block structure of the resulting polymer. By understanding and manipulating the energy landscape governing the assembly pathways, it is possible to direct the growth of polymers in specific dimensions. nih.gov
Research on other complex self-assembling systems has shown that by using an identical monomer, both one-dimensional (nanofibre) and two-dimensional (nanosheet) living supramolecular polymerizations can be achieved. nih.gov This demonstrates a high level of control over supramolecular synthesis, enabling the creation of materials with tailored dimensionality and properties.
Secondary Bonding Interactions in Hypervalent Iodine Macrocycles
The primary driving force for the formation of macrocycles from precursors like this compound is the secondary bonding interaction. researchgate.netbeilstein-journals.org This interaction is defined as an intermolecular hypervalent connection that is shorter than the sum of the van der Waals radii of the involved atoms. beilstein-journals.org In these macrocycles, the interaction occurs between the electron-deficient hypervalent iodine atom and an electron-rich donor, typically the oxygen atom of a nearby carbonyl group. chemrxiv.orgbeilstein-journals.org
The dynamic character of these bonds allows the macrocycles to participate in dynamic chemistry, rearranging and exchanging monomers in solution. researchgate.netnih.gov This dynamic bonding is fundamental to the controlled assembly and disassembly of these unique supramolecular systems. nih.gov
Data on Analogous Hypervalent Iodine Macrocycle (HIM) Systems
The following table presents data from studies on phenylalanine-based HIMs interacting with alkali metal cations, which demonstrates the formation of higher-order supramolecular structures.
| Guest Cation | Host:Guest Ratio | Resulting Structure | O-Metal-O Bond Angle | Reference |
|---|---|---|---|---|
| Lithium (Li⁺) | 2:1 | Dimeric Assembly | ~98.83° | chemrxiv.orgnih.govdoaj.org |
| Sodium (Na⁺) | 2:1 | Polymer-like Network | ~167.98° | chemrxiv.orgnih.govdoaj.org |
The binding affinities for these interactions have also been calculated, showing a stronger association with lithium ions compared to sodium ions.
| HIM System | Guest Species | Association Constant (Kₐ) | Reference |
|---|---|---|---|
| Phenylalanine-HIM | LiBArF₂₀ | 316 M⁻¹ | beilstein-journals.org |
| Phenylalanine-HIM | NaBArF₂₄ | 115 M⁻¹ | chemrxiv.org |
Applications in Advanced Materials and Organic Electronic Devices
Organic Electronics and Optoelectronics
The development of next-generation electronic and optoelectronic devices relies on the design of novel organic materials with high charge carrier mobility, efficient luminescence, and chemical stability. Triphenylene (B110318) derivatives, including those synthesized from 1,5,9-triiodotriphenylene, are promising candidates due to their tendency to self-assemble into ordered columnar structures, which create one-dimensional pathways for charge transport. acs.org
This compound serves as a key intermediate in the synthesis of novel fluorescent materials. Through palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, the iodine atoms can be substituted with various aryl or alkynyl groups. google.com This synthetic versatility allows for the fine-tuning of the resulting molecule's electronic structure and, consequently, its photophysical properties.
A notable application is the synthesis of 1,5,9-trisubstituted coronene (B32277) compounds. In this process, this compound is reacted with terminal alkynes to generate triyne-triphenylene intermediates. Subsequent metal-catalyzed cyclization yields the extended, planar coronene structure. google.com These resulting coronene derivatives exhibit strong fluorescence, with emission spectra typically falling within the 420-550 nm range of the visible spectrum. google.com The high thermal and chemical stability of these molecules, combined with their significant fluorescence quantum yields, makes them excellent candidates for use as advanced fluorescent materials. google.commdpi.com
| Precursor Compound | Derived Compound Class | Key Synthetic Reaction | Observed Fluorescence Range | Reference |
|---|---|---|---|---|
| This compound | 1,5,9-Trisubstituted Coronenes | Sonogashira Coupling & Cyclization | 420 - 550 nm | google.com |
Efficient charge transport is fundamental to the performance of organic semiconductors. nih.gov In materials based on disc-shaped molecules like triphenylene, charge moves through a "hopping" mechanism between adjacent molecules within the columnar stacks. acs.org The efficiency of this process is highly dependent on the degree of molecular ordering and the electronic coupling between molecules. nih.govaps.org
The functionalization of the 1,5,9-positions of the triphenylene core, enabled by the reactivity of this compound, is a key strategy for modulating these properties. Attaching different side chains can influence the packing geometry and intermolecular distance, thereby altering charge carrier mobility. researchgate.net
Furthermore, doping is a critical strategy for increasing the charge carrier concentration and conductivity of organic semiconductors. While this compound is not a dopant itself, its derivatives can be designed to facilitate doping. For instance, derivatives with strong electron-donating or electron-accepting groups can form charge-transfer complexes with dopant molecules, leading to an increase in free charge carriers. This strategic modification of the molecular structure is essential for optimizing the performance of triphenylene-based materials in electronic devices.
The unique properties of materials derived from this compound make them highly suitable for integration into advanced optoelectronic devices. The strong fluorescence and high stability of 1,5,9-trisubstituted coronenes, synthesized from the tri-iodo precursor, render them excellent emitter materials for Organic Light-Emitting Diodes (OLEDs). google.com In an OLED, these materials can function as the emissive layer, where the recombination of electrons and holes leads to the generation of light. The ability to tune the emission wavelength by modifying the substituents allows for the creation of devices that emit different colors. bibliotekanauki.pl
Carbazole and triphenylamine derivatives are commonly used as hole-transporting materials in OLEDs due to their high thermal stability and electron-donating nature. nih.gov The triphenylene framework provides a robust core that can be similarly functionalized. The stable and highly fluorescent coronene derivatives are also identified as promising materials for the fabrication of UV Charge-Coupled Devices (UV-CCDs), highlighting their broad potential in the field of electronic materials. google.com
Rational Design of Novel Aromatic Hydrocarbon Architectures
The field of materials science is driven by the ability to construct complex molecules from simpler, versatile building blocks. This compound is an exemplary building block, providing a C3-symmetric scaffold with strategically placed, reactive iodine atoms that serve as handles for building larger, more complex aromatic systems.
Polycyclic aromatic hydrocarbons (PAHs) are a class of molecules with significant interest for their applications in materials science and their relevance in astrophysics. nih.govresearchgate.net The triphenylene skeleton is a fundamental unit in many larger PAHs and nanographenes. researchgate.net Halogenated triphenylenes are valuable precursors for constructing these larger systems through reactions that form new carbon-carbon bonds. researchgate.netrsc.org
This compound is an ideal precursor for the synthesis of larger, planar PAHs. As previously mentioned, it is used to synthesize 1,5,9-trisubstituted coronenes through a sequence of Sonogashira coupling and intramolecular cyclization. google.com This method demonstrates how the C-I bonds can be leveraged to extend the π-conjugated system in a controlled, stepwise manner. This synthetic strategy opens pathways to a variety of novel, planar aromatic architectures with tailored electronic properties.
The introduction of heteroatoms (such as sulfur, nitrogen, or selenium) into the framework of polycyclic aromatic compounds can dramatically alter their electronic properties, solubility, and solid-state packing. The reactivity of the carbon-iodine bonds in this compound makes it a suitable starting material for the synthesis of such unique heteroaromatic compounds. Iodine can act as a catalyst or mediator in cyclization reactions to form heterocyclic rings. rsc.orgrsc.org
Research on analogous halogenated triphenylenes has demonstrated the viability of this approach. For example, hexabromododecahydrotriphenylene has been successfully used to construct novel polycyclic thioaromatics—sulfur-containing heteroaromatics. researchgate.netrsc.org This serves as a strong precedent for using this compound in similar annulation reactions. By reacting it with appropriate nucleophiles or in the presence of transition-metal catalysts, the iodine atoms can be displaced to form new rings containing heteroatoms, leading to the creation of novel, complex heteroaromatic architectures with potential applications in organic electronics.
| Precursor | Reaction Type | Target Product Class | Example Product | Significance |
|---|---|---|---|---|
| This compound | Sonogashira Coupling / Cyclization | Planar Polycyclic Aromatic Hydrocarbons (PAHs) | 1,5,9-Trisubstituted Coronenes | Creation of extended π-systems for fluorescent materials. google.com |
| This compound | Annulation / Cyclization with Heteroatoms | Polycyclic Heteroaromatic Compounds | Polycyclic Thioaromatics (by analogy) | Introduction of heteroatoms to tune electronic properties. researchgate.netrsc.org |
Catalytic Applications and Mechanistic Studies of this compound
The strategic placement of iodine atoms on the triphenylene core in this compound imparts unique reactivity, making it a valuable precursor and participant in various catalytic processes. Its applications span from serving as a source of aryl groups in hypervalent iodine chemistry to acting as a building block in transition metal-catalyzed syntheses of complex polycyclic aromatic hydrocarbons.
Hypervalent Iodine Compounds as Arylating Reagents in Organic Synthesis
Hypervalent iodine compounds have gained significant traction in organic synthesis as mild, safe, and environmentally friendly alternatives to heavy-metal oxidizers. frontiersin.org These reagents are versatile, finding use in a wide array of bond-forming reactions due to their stability, ease of handling, and high reactivity. frontiersin.orgnih.gov In recent years, their role in palladium-catalyzed transformations has been extensively studied, where they function as powerful oxidizing agents and strong electrophiles. nih.govfrontiersin.org
One of the key applications of hypervalent iodine(III) reagents is as arylating agents in cross-coupling reactions. nih.govresearchgate.net Diaryliodonium salts, a class of hypervalent iodine compounds, serve as effective aryl group donors in both metal-catalyzed and metal-free aryl-aryl cross-coupling reactions. researchgate.net These reactions are fundamental in constructing biaryl motifs, which are prevalent in pharmaceuticals, natural products, and advanced materials.
The general mechanism in palladium-catalyzed processes often involves the hypervalent iodine reagent facilitating redox cycles, such as Pd(0)/Pd(II) or Pd(II)/Pd(IV), to promote the desired bond formation. frontiersin.org For instance, iodine(III) reagents can substitute for aryl halides in various Pd(0)/(II)-catalyzed cross-coupling reactions, including C-H arylation and Heck-type reactions. nih.govfrontiersin.org The hypervalent iodine compound can act as both an oxidant and a source of the aryl ligand. nih.gov
While direct studies on this compound-derived hypervalent iodine reagents are not extensively detailed in the provided context, the principles of hypervalent iodine chemistry suggest its potential. The C-I bonds in this compound could be oxidized to form hypervalent iodine species. These triphenylene-based reagents could then serve as bulky, rigid arylating agents for the synthesis of complex, three-dimensional molecular architectures.
Table 1: Overview of Hypervalent Iodine(III) Reagents in Arylation Reactions
| Reagent Type | Role in Reaction | Catalytic System | Reaction Type | Ref |
|---|---|---|---|---|
| Diaryliodonium Salts | Aryl group donor | Palladium-catalyzed or Metal-free | C-H Arylation, Cross-Coupling | nih.govresearchgate.net |
| Iodosylarenes | Oxidant | Transition metal-catalyzed | Oxidative Functionalization | arkat-usa.org |
| [Bis(acyloxy)iodo]arenes | Oxidant, Ligand Source | Palladium-catalyzed | C-H Functionalization | frontiersin.orgnih.gov |
Halogen Bonding as a Supramolecular Dynamics Catalyst
Halogen bonding is a non-covalent interaction where an electron-deficient region on a halogen atom (the σ-hole) is attracted to a Lewis base, such as a lone pair or a π-electron system. mdpi.com This interaction is highly directional and has emerged as a powerful tool in crystal engineering and supramolecular chemistry. riken.jp Recent studies have demonstrated that halogen bonding can also act as a catalyst, particularly in influencing the dynamics of molecular systems. nih.govresearchgate.net
The π-electron systems of polycyclic aromatic hydrocarbons (PAHs), like triphenylene, are effective halogen bond acceptors. nih.govchemistryviews.org DFT calculations on various PAHs, from benzene to coronene, with a prototype Lewis acid (CF3I) show that a moderately strong C-I···π halogen bond forms. chemistryviews.orgresearchgate.net The interaction energy is around 4 kcal/mol, with the iodine atom positioned approximately 3.3–3.4 Å above the aromatic plane. nih.govchemistryviews.org The binding is dominated by dispersion forces, indicating that the interaction is not highly sensitive to the specific location on the aromatic surface. nih.govchemistryviews.org
For this compound, the iodine atoms can act as halogen bond donors. This capability, combined with the triphenylene core's ability to act as a halogen bond acceptor, allows for the formation of complex, self-assembled supramolecular structures. nih.gov Within such assemblies, the principles of halogen bonding catalysis could influence the dynamic processes of guest molecules or other components of the supramolecular architecture, opening avenues for the design of dynamic functional materials.
Table 2: Comparison of Rotational Activation Energy Reduction
| Interaction Type | System Studied | Activation Energy Reduction | Proposed Mechanism | Ref |
|---|---|---|---|---|
| Halogen Bonding | 2,3,5,6-tetramethylpyrazine co-crystals | 56% (average) | Destabilization of staggered conformation, stabilization of gauche conformation | nih.govresearchgate.net |
| Hydrogen Bonding | 2,3,5,6-tetramethylpyrazine co-crystals | 36% (average) | N/A | nih.gov |
Transition Metal-Catalyzed Processes with Iodinated Triphenylene Precursors
The carbon-iodine bonds in this compound are highly suitable for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental tools for C-C and C-heteroatom bond formation, enabling the synthesis of more complex and functionalized molecules from the triphenylene scaffold. nih.gov Palladium-catalyzed reactions, in particular, are widely employed for this purpose. youtube.comdocumentsdelivered.com
A key application of this compound is its use as a precursor in the synthesis of π-extended polycyclic aromatic hydrocarbons and coronene derivatives. acs.orggoogle.com For example, it can undergo Sonogashira coupling reactions with various terminal alkynes in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a copper(I) co-catalyst. google.com This reaction effectively replaces the iodine atoms with alkyne groups, which can then be subjected to further cyclization reactions to build larger aromatic systems. google.com
A patent describes the synthesis of 1,5,9-tris(p-methylphenylacetylene)triphenylene from this compound and p-methylphenylacetylene using a Pd(PPh3)4/CuI catalytic system, achieving a 63% yield. google.com The resulting tri-alkyne substituted triphenylene can then be cyclized using a platinum dichloride catalyst to form a 1,5,9-trisubstituted coronene derivative. google.com
Furthermore, iodinated triphenylenes are valuable substrates in palladium-catalyzed annulative π-extension reactions. This approach allows for the fusion of additional aromatic rings onto the triphenylene core, leading to the synthesis of complex structures like dibenzo[fg,op]tetracenes and tribenzo[a,g,m]coronenes. acs.org Iodinated aromatics are also key partners in palladium-catalyzed C-H functionalization reactions, where triphenylene itself can be arylated to introduce new substituents. nih.gov These synthetic strategies are crucial for developing novel materials for organic electronics, such as organic light-emitting diodes (OLEDs) and liquid crystals. acs.orggoogle.com
Table 3: Examples of Transition Metal-Catalyzed Reactions with Iodinated Triphenylenes
| Reaction Type | Substrate | Catalyst System | Product Type | Ref |
|---|---|---|---|---|
| Sonogashira Coupling | This compound | Pd(PPh3)4 / CuI | 1,5,9-Tri(alkynyl)triphenylene | google.com |
| Annulative π-Extension | Bay-Iodinated Triphenylenes | Palladium-based | Dibenzo[fg,op]tetracenes, Tribenzo[a,g,m]coronenes | acs.org |
| C-H Arylation | Triphenylene | Pd/C | Arylated Triphenylenes | nih.gov |
| Decarboxylative Annulation | Cyclic Diaryliodonium Salts & o-chlorobenzoic acids | Ligand-free Palladium | Functionalized Triphenylenes | acs.org |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 1,5,9-Triiodotriphenylene, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of triiodinated aromatic systems like this compound typically involves electrophilic iodination using iodine sources (e.g., I₂ with oxidizing agents) or transition metal-catalyzed coupling reactions. For example, optimization of iodination can be achieved by varying temperature, solvent polarity, and catalyst loading. In related epoxidation studies of cyclododecatriene derivatives, central composite design (CCD) and uniform-rotatable experimental designs were used to optimize variables such as reaction time, temperature, and reagent ratios . Similar approaches can be adapted for iodination reactions to maximize yield and purity.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : To confirm substitution patterns and monitor reaction progress.
- X-ray Crystallography : For resolving molecular geometry and iodine positioning. Phase annealing methods (e.g., SHELX-90) are effective for solving complex crystallographic phase problems, particularly in halogenated aromatic systems .
- Mass Spectrometry : To verify molecular weight and isotopic distribution patterns.
Cross-validation of data from these methods ensures structural accuracy.
Advanced Research Questions
Q. How can Design of Experiments (DoE) principles be applied to optimize the synthesis of this compound?
- Methodological Answer : DoE frameworks, such as central composite design (CCD), enable systematic optimization of variables. For example, in epoxidation studies, factors like temperature (50–70°C), time (30–60 min), and catalyst loading (0.05–0.13 g/mmol) were optimized using surface response methodology . Adapting this to iodination reactions could involve testing iodine equivalents, solvent polarity (e.g., DMF vs. THF), and catalyst type (e.g., Lewis acids). A sample optimization table is provided below:
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 80–120°C | 110°C | High |
| I₂ Equivalents | 3.0–5.0 | 4.2 | Moderate |
| Catalyst Loading | 5–15 mol% | 10 mol% | Critical |
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s electronic properties?
- Methodological Answer : Discrepancies often arise from approximations in density functional theory (DFT) models (e.g., solvent effects or van der Waals interactions). To address this:
- Hybrid Methods : Combine DFT with empirical dispersion corrections.
- Experimental Calibration : Use UV-Vis spectroscopy and cyclic voltammetry to refine computational parameters.
- Crystallographic Validation : Compare computed bond lengths/angles with X-ray data .
For example, in studies of triphenylene derivatives, discrepancies in HOMO-LUMO gaps were resolved by adjusting basis sets to include relativistic effects for iodine atoms.
Q. How does steric hindrance from iodine substituents influence the supramolecular assembly of this compound in crystal lattices?
- Methodological Answer : Iodine’s large atomic radius promotes halogen bonding and π-stacking interactions. Crystallographic analysis (via SHELX-90) of related trihalogenated triphenylenes revealed that iodine positioning dictates packing motifs. For instance, 1,3,5-triiodotriphenylene forms columnar structures via I···π interactions, whereas 1,2,4-substitution leads to layered arrangements . Computational modeling (e.g., Mercury CSD) can predict packing efficiency and guide crystal engineering.
Data Analysis and Contradiction Management
Q. How should researchers address inconsistent NMR data in triiodinated aromatic systems?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational barriers) or solvent-dependent shifts. Strategies include:
- Variable Temperature NMR : To probe conformational flexibility.
- COSY/NOESY : For assigning coupling patterns and spatial proximity of iodine atoms.
- Comparative Analysis : Benchmark against crystallographically resolved structures .
Q. What statistical approaches are recommended for analyzing reaction yield variability in halogenation studies?
- Methodological Answer : Multivariate analysis (e.g., ANOVA) and surface response plots (from CCD) identify significant variables. In cyclododecatriene epoxidation, ANOVA revealed that catalyst loading and H₂O₂ concentration were primary yield determinants, accounting for >70% of variability . Similar rigor should be applied to iodination studies.
Application-Oriented Questions
Q. What role does this compound play in designing organic semiconductors?
- Methodological Answer : Iodine’s electron-withdrawing nature and heavy-atom effect enhance charge transport and spin-orbit coupling. In triphenylene-based liquid crystals, iodination improves thermal stability and mesophase range. Researchers should correlate substitution patterns (via XRD ) with electrochemical properties (e.g., hole mobility measured by space-charge-limited current).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
